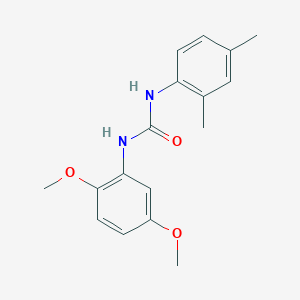

N-(2,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)urea

Overview

Description

N-(2,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)urea, also known as DMPU, is a widely used reagent in organic chemistry. It is a colorless crystalline solid that is soluble in most organic solvents. DMPU is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, reduction, and oxidation.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)urea is not well understood, but it is believed to act as a polar aprotic solvent. This compound has a high dielectric constant and a low nucleophilicity, which makes it an effective solvent for polar reactions. It is also believed to act as a hydrogen bond acceptor, which can stabilize reactive intermediates.

Biochemical and Physiological Effects:

There is limited information on the biochemical and physiological effects of this compound. However, it is not believed to have any significant toxic effects on humans or animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)urea is its versatility in organic synthesis. It can be used in a variety of reactions and is particularly useful in reactions involving sensitive or unstable compounds. Additionally, this compound is relatively inexpensive and easy to handle.

One limitation of this compound is that it is not a very strong solvent for non-polar compounds. It is also not very soluble in water, which can limit its use in certain reactions.

Future Directions

There are several potential future directions for research involving N-(2,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)urea. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of interest is the use of this compound in the synthesis of new pharmaceutical compounds. Additionally, there is potential for research into the biochemical and physiological effects of this compound.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)urea can be synthesized by reacting 2,5-dimethoxyaniline with 2,4-dimethylphenyl isocyanate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent such as toluene or dichloromethane. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)urea has been used extensively in scientific research as a reagent in organic synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and materials science. This compound is particularly useful in reactions involving sensitive or unstable compounds, as it can stabilize reactive intermediates and prevent unwanted side reactions.

properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-5-7-14(12(2)9-11)18-17(20)19-15-10-13(21-3)6-8-16(15)22-4/h5-10H,1-4H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSMHHGKGJVICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225805 | |

| Record name | N-(2,5-Dimethoxyphenyl)-N′-(2,4-dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

894399-96-3 | |

| Record name | N-(2,5-Dimethoxyphenyl)-N′-(2,4-dimethylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894399-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethoxyphenyl)-N′-(2,4-dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)

![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)

![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)

![5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5362808.png)

![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B5362824.png)

![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)

![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)

![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5362847.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5362864.png)